An In-Depth Technical Guide to the Degradation Pathway of Tebipenem Pivoxil
An In-Depth Technical Guide to the Degradation Pathway of Tebipenem Pivoxil
A Senior Application Scientist's Perspective on Mechanism, Analysis, and Protocol Validation
Executive Summary: The Stability Imperative for a Novel Oral Carbapenem
Tebipenem Pivoxil stands as a significant advancement in antibacterial therapy, offering an orally bioavailable carbapenem for treating infections, including those caused by multi-drug resistant organisms.[1] As a prodrug, it is converted in the body to its active form, tebipenem.[1][2] The clinical success of such a molecule, however, is intrinsically linked to its chemical stability. The bicyclic 4:5 fused β-lactam and pyrrolidine rings, characteristic of carbapenems, are inherently strained and susceptible to degradation.[3][4] Understanding the degradation pathways is not merely an academic exercise; it is a cornerstone of drug development, ensuring product quality, safety, and efficacy.
This guide provides a detailed technical exploration of the primary degradation pathway of Tebipenem Pivoxil: the hydrolytic cleavage of the β-lactam ring to form its principal degradation product, a 4,5-seco intermediate. We will delve into the chemical mechanisms under various stress conditions, present robust analytical methodologies for monitoring this degradation, and provide field-proven experimental protocols. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of Tebipenem Pivoxil's stability profile.
The Core Degradation Mechanism: Hydrolysis of the β-Lactam Ring
The defining degradation event for Tebipenem Pivoxil, like all β-lactam antibiotics, is the irreversible opening of the strained four-membered β-lactam ring.[5] This reaction, a hydrolytic cleavage of the cyclic amide bond, renders the molecule inactive. The resulting product is a ring-opened carboxylic acid derivative. For Tebipenem Pivoxil, this primary degradant has been identified as a "tebipenem pivoxil containing open β-lactam," specifically referred to as 4,5-seco-tepinemoic acid .[3] The term "seco" denotes the breaking of a ring, and "4,5" indicates the bond cleavage between the nitrogen at position 4 and the carbonyl carbon at position 7 in the bicyclic core, which corresponds to the amide bond of the β-lactam ring.
This degradation can be triggered by several factors, most notably pH and enzymatic activity.
Chemical Hydrolysis: The Influence of pH
Forced degradation studies, a regulatory requirement under ICH guidelines, systematically expose the drug substance to harsh conditions to elucidate potential degradation pathways.[4][6][7] Studies on Tebipenem and its pivoxil ester consistently show that hydrolysis is the principal degradation route in aqueous solutions.[3][4]
-
Acid-Catalyzed Hydrolysis : In an acidic environment (e.g., 0.1-0.2 N HCl), the carbonyl oxygen of the β-lactam ring is protonated.[3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a water molecule. This attack initiates the ring-opening cascade, leading to the formation of the 4,5-seco acid derivative.
-
Base-Catalyzed Hydrolysis : Tebipenem is found to be extremely sensitive to basic conditions (e.g., 0.1 N NaOH).[3] In an alkaline medium, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic β-lactam carbonyl carbon. This is typically a faster and more aggressive degradation pathway than acid-catalyzed hydrolysis, leading to rapid formation of the ring-opened product.
Enzymatic Hydrolysis: The Role of β-Lactamases
In a biological context, the β-lactam ring is the target of bacterial β-lactamase enzymes, which is the primary mechanism of antibiotic resistance.[1] These enzymes are highly efficient serine hydrolases that catalyze the same ring-opening reaction.[8][9] Tebipenem's stability against these enzymes is a key aspect of its antibacterial spectrum. It has been shown to be stable against common extended-spectrum β-lactamases (ESBLs) like TEM-1, CTX-M, and AmpC enzymes.[10] However, it is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[10] This enzymatic degradation follows a similar mechanistic path, involving the formation of an acyl-enzyme intermediate followed by hydrolysis to release the inactive, ring-opened drug.[9]
Analytical Strategy: A Validated, Stability-Indicating Method
To accurately study the degradation of Tebipenem Pivoxil and quantify the formation of the 4,5-seco intermediate, a validated stability-indicating analytical method (SIAM) is essential.[4] The method must be able to separate the parent drug from all its degradation products, ensuring that the quantification of the parent drug is not affected by co-eluting impurities.[7][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Core Technique: Reverse-Phase HPLC
A reverse-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
| Parameter | Typical Value | Rationale & Causality |
| Stationary Phase | C18 (e.g., LiChrospher RP-18, 5 µm)[3][4] | The C18 (octadecylsilane) phase provides excellent hydrophobic retention for separating Tebipenem Pivoxil from its more polar degradation products like the ring-opened carboxylic acid. |
| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer[3][4] | Acetonitrile serves as the organic modifier to elute the compounds. The aqueous buffer (e.g., 50 mmol L⁻¹ ammonium acetate) controls the pH and ionic strength, which is critical for achieving consistent retention times and good peak shape, especially for the ionizable degradants. |
| Detection | Photodiode Array (PDA/DAD) at ~330 nm[3] | PDA detection allows for continuous spectral acquisition across a UV range. The wavelength of ~330 nm corresponds to a chromophore in the Tebipenem structure, providing good sensitivity. Crucially, PDA enables peak purity analysis to confirm that the parent drug peak is not co-eluting with any degradants.[12] |
| Flow Rate | 0.8 - 1.2 mL/min[3][4] | This range provides a balance between analysis time and separation efficiency for standard analytical columns (e.g., 250 x 4.6 mm). |
Structural Elucidation: Mass Spectrometry
While HPLC-PDA can separate and quantify the degradants, it cannot definitively identify their structures. For this, coupling the HPLC system to a mass spectrometer (LC-MS) is required. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS/MS), is particularly powerful.[13] This technique provides:
-
Accurate Mass Measurement : Allows for the determination of the elemental composition of the degradation product.[14]
-
MS/MS Fragmentation : The degradation product ion is isolated and fragmented, providing a unique "fingerprint" that helps to piece together its chemical structure, confirming, for example, the opening of the β-lactam ring.[15][16]
Experimental Protocol: Forced Degradation Study for Tebipenem Pivoxil
This section provides a detailed, self-validating protocol for conducting a forced degradation study, synthesized from established methodologies.[3][4] The objective is to intentionally degrade the drug substance to an extent of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule completely.[6]
Materials and Reagents
-
Tebipenem Pivoxil reference standard
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 0.1 mol L⁻¹
-
Sodium Hydroxide (NaOH), 0.1 mol L⁻¹
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Ammonium Acetate
-
4.0 mol L⁻¹ Sodium Chloride (for ionic strength adjustment)
Protocol Steps
-
Stock Solution Preparation : Accurately weigh 2.5 mg of Tebipenem Pivoxil and dissolve it in a suitable solvent mixture (e.g., water:acetonitrile) in a 25.0 mL volumetric flask. This serves as the stock from which stress samples are prepared.
-
Acid Hydrolysis :
-
Transfer a known volume of the stock solution to a stoppered flask.
-
Add an equal volume of 0.1 mol L⁻¹ HCl.
-
Place the flask in a thermostatically controlled water bath at 313 K (40 °C).[3]
-
At specified time intervals (e.g., 10, 20, 40 min), withdraw a 1.0 mL aliquot.[3]
-
Immediately cool the aliquot in an ice bath and neutralize it with an equivalent amount of 0.1 mol L⁻¹ NaOH.[3]
-
Dilute to the final concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis :
-
Follow the same procedure as for acid hydrolysis, but use 0.1 mol L⁻¹ NaOH as the stressor and neutralize with 0.1 mol L⁻¹ HCl.[3]
-
Causality Note: Given the high sensitivity of carbapenems to basic conditions, shorter time points and/or lower temperatures may be necessary to achieve the target 5-20% degradation.
-
-
Oxidative Degradation :
-
To a known volume of the stock solution, add a volume of 3% H₂O₂ solution.[3]
-
Keep the solution at room temperature and monitor over time (e.g., 30, 60, 120 min).
-
At each time point, withdraw an aliquot and dilute it directly with the mobile phase for HPLC analysis.
-
-
Control Sample : Prepare a control sample by diluting the stock solution with water instead of a stress reagent and keep it under the same conditions to account for any degradation caused by the solvent or temperature alone.
-
HPLC Analysis : Analyze all samples using a validated stability-indicating HPLC method as described in Section 3.1. Calculate the percentage degradation by comparing the peak area of Tebipenem Pivoxil in the stressed samples to that in the control sample at time zero.
Data Interpretation and Validation
The trustworthiness of this protocol is established by a multi-faceted data analysis:
-
Specificity : The chromatograms must show baseline separation between the Tebipenem Pivoxil peak and all degradation product peaks.
-
Peak Purity : Use the PDA detector to assess the peak purity of the parent drug in the stressed samples. A pure peak confirms that the method is truly stability-indicating.[12]
-
Mass Balance : The sum of the amount of undegraded Tebipenem Pivoxil and the amounts of all degradation products should be close to 100% of the initial amount. This demonstrates that all significant degradants are being detected.
| Stress Condition | Typical Degradation (%) | Primary Degradant Observed | Reference |
| Acidic (0.1 M HCl, 313 K, 40 min) | 61.20% | 4,5-seco-tepinemoic acid | [3] |
| Basic (0.1 M NaOH, 313 K, 45 min) | 69.80% | 4,5-seco-tepinemoic acid | [3] |
| Oxidative (3% H₂O₂, RT) | Varies | Multiple products, including ring-opened forms | [3][4] |
| Thermal (Solid State, 373 K) | Varies | Ring-opened forms and condensation products | [3][13] |
Conclusion
The primary degradation pathway of Tebipenem Pivoxil is the hydrolytic cleavage of the β-lactam amide bond, resulting in the formation of the inactive 4,5-seco-tepinemoic acid. This degradation is significantly influenced by pH, being accelerated in both acidic and, more profoundly, basic conditions. A comprehensive understanding of this pathway is critical for developing stable formulations and ensuring the quality and safety of the final drug product. The analytical framework presented here, combining a validated stability-indicating HPLC-PDA method with LC-MS/MS for structural elucidation, provides a robust system for monitoring and controlling this critical quality attribute. By following these scientifically grounded protocols, researchers and drug development professionals can generate the high-quality, reliable data required for regulatory submissions and to guarantee the integrity of this important oral antibiotic.
References
-
Pemberton, O. A., et al. (2018). Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems. Scientific Reports. Available at: [Link]
-
Jeon, J. H., et al. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International Journal of Molecular Sciences. Available at: [Link]
-
Cahill, S. T., et al. (2017). A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation. Angewandte Chemie International Edition. Available at: [Link]
-
Lovering, A. L., et al. (2019). Carbapenem hydrolysis by β-lactamases. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2017). The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis. Nature Communications. Available at: [Link]
-
Talaczyńska, A., et al. (2014). Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Journal of Chromatographic Science. Available at: [Link]
-
Cielecka-Piontek, J., et al. (2013). Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia. Available at: [Link]
-
Talaczyńska, A., et al. (2015). Q-TOF-MS/MS spectra of degraded samples of tebipenem in solid state. ResearchGate. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Zhang, Y., et al. (2022). Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Tebipenem Pivoxil? Patsnap Synapse. Available at: [Link]
-
Kamberi, M. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Onyx Scientific. (N.D.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Cielecka-Piontek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science. Available at: [Link]
-
Cielecka-Piontek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. ResearchGate. Available at: [Link]
-
Cielecka-Piontek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. CORE. Available at: [Link]
-
Volmer, D. A., & Jessome, L. L. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by ESI TOF. CORE. Available at: [Link]
-
Al-Shehri, M., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Available at: [Link]
-
Rawat, T., & Singh, S. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Bae, S. Y., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Results. Defense Technical Information Center. Available at: [Link]
Sources
- 1. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. onyxipca.com [onyxipca.com]
- 8. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
